AKR1C3 Enzyme Inhibition: α-Methylcinnamic Acid vs. Unsubstituted Cinnamic Acid
In a spectrophotometric assay evaluating 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3) inhibition, α-methylcinnamic acid demonstrated an IC50 of 6.4 μM, representing a 7.8-fold improvement in potency compared to unsubstituted cinnamic acid (IC50 = 50 μM) [1]. This structure-activity relationship directly attributes the enhanced inhibitory activity to the presence of the alpha-methyl substituent.
| Evidence Dimension | AKR1C3 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.4 μM |
| Comparator Or Baseline | Cinnamic acid (unsubstituted): IC50 = 50 μM |
| Quantified Difference | 7.8-fold lower IC50 (improved potency) |
| Conditions | Spectrophotometric assay using 9,10-phenanthrenequinone as substrate; human recombinant AKR1C3 |
Why This Matters
AKR1C3 is an emerging therapeutic target in hormone-dependent cancers (prostate, breast, endometrial); α-methylcinnamic acid's superior potency makes it the preferred scaffold for inhibitor development programs.
- [1] Brožič, P., Golob, B., Gomboc, N., Rižner, T. L., & Gobec, S. (2006). Cinnamic acids as new inhibitors of 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3). Molecular and Cellular Endocrinology, 248(1-2), 233-235. View Source
